1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

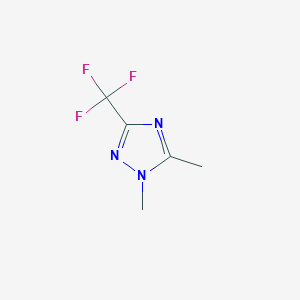

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with methyl groups at positions 1 and 5 and a trifluoromethyl (-CF₃) group at position 2. Triazole derivatives are pivotal in medicinal and agrochemical industries due to their structural versatility and bioactivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties in pharmaceuticals or pesticidal efficacy in agrochemicals . This compound’s unique substitution pattern distinguishes it from other triazole analogs, warranting detailed comparative analysis.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDSXBZAAFXPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with suitable reagents can yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, featuring a five-membered ring containing three nitrogen atoms and two carbon atoms, with specific substitutions at the 1, 5, and 3 positions. The trifluoromethyl group (-CF₃) significantly influences the compound's reactivity and biological activity due to its electronic properties, while the presence of dimethyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics and pharmacodynamics.

Applications

The applications of this compound span several fields. Studies have shown that this compound interacts with various biological targets. These interactions highlight its potential therapeutic benefits but also necessitate further investigation into its safety profile.

Biological Activities

Triazole derivatives are known for their diverse biological activities. Specifically, this compound exhibits antifungal and antibacterial properties. Its mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. It can participate in various reactions including:

- Antifungal Properties Triazole derivatives are known for their antifungal properties. The compound can inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

- Antibacterial Properties In addition to antifungal activities, this compound also exhibits antibacterial properties. The exact mechanisms may vary, but the presence of the trifluoromethyl group enhances its antimicrobial activity.

- Anticancer potential Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. Many pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with various targets including tubulin, EGFR, CDK, BTK, and DNA.

Latest Advances

The latest advances in antibacterial materials involve materials that possess responsive antibacterial activity, anti-biofilm formation, and the ability to form antibacterial polymeric films . These materials are tailored to create responsive, customized bactericidal materials, primarily for application in the medical industry .

Structural features

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Methyl substitution at position 1 | Potentially different biological activity |

| 5-Fluoro-1H-1,2,4-triazole | Fluorine at position 5 | Enhanced antimicrobial activity |

| 4-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole | Amino group at position 4 | Increased water solubility |

| 3-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Methyl substitution at position 3 | Altered lipophilicity affecting absorption |

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, agrochemicals, or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

- 1H-1,2,4-Triazole, 1-Methyl-3-Phenyl-5-[4-(trifluoromethyl)phenyl]: This analog replaces the 5-methyl group with a 4-(trifluoromethyl)phenyl substituent.

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :

The trifluoromethyl group at position 5 (vs. position 3 in the target compound) and the carboxylic acid moiety enhance polarity, favoring interactions with hydrophilic enzyme active sites (e.g., c-Met kinase inhibition in cancer cells) . - Difenoconazole (Agrochemical): A 1,2,4-triazole fungicide with a dichlorophenyl and dioxolane substituent. The chlorine atoms and complex ether chain improve antifungal activity but may increase environmental persistence .

Physicochemical Properties

| Compound | Substituents (Positions) | logP (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1,5-Me; 3-CF₃ | ~2.1 | CF₃ (electron-withdrawing) |

| 1-Methyl-3-phenyl-5-[4-CF₃-phenyl] | 1-Me; 3-Ph; 5-(4-CF₃-Ph) | ~3.8 | Aryl, CF₃ |

| 1-(4-Cl-Ph)-5-CF₃-1H-1,2,3-triazole-4-COOH | 4-Cl-Ph; 5-CF₃; 4-COOH | ~1.5 | COOH, Cl, CF₃ |

| Difenoconazole | 1-(dichlorophenyl); 4-dioxolane | ~3.5 | Cl, ether |

- The target compound’s lower logP (~2.1) compared to phenyl-substituted analogs (~3.8) suggests better aqueous solubility, advantageous for drug formulation .

- The carboxylic acid derivative’s high polarity (logP ~1.5) aligns with its role in targeting hydrophilic enzyme pockets .

Research Findings and Implications

- Synthetic Accessibility :

The target compound’s methyl and CF₃ groups can be introduced via click chemistry or nucleophilic substitution, similar to methods used for 1,2,3-triazole derivatives . - Structure-Activity Relationship (SAR) :

Position 3 substitutions (CF₃) in 1,2,4-triazoles correlate with enhanced metabolic stability, while position 5 methyl groups optimize steric balance for membrane penetration . - Contradictions in Applications : While CF₃-substituted triazoles in show antitumor activity, highlights triazoles with chlorine/ether groups for agrochemical use. The target compound’s intermediate logP (~2.1) may bridge these applications but requires further validation .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS No. 667873-27-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a triazole ring with a trifluoromethyl group that enhances its chemical stability and reactivity. Its molecular formula is and it has a molecular weight of 179.12 g/mol.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Research indicates that derivatives of triazoles show significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this triazole have been tested against E. coli and Staphylococcus aureus, demonstrating inhibition comparable to standard antibiotics like ceftriaxone .

- Antifungal Activity : The compound's mechanism involves inhibiting ergosterol biosynthesis in fungi, which is crucial for cell wall integrity. Studies have shown that it can outperform traditional antifungal agents against strains such as Candida albicans .

- Anticancer Potential : Preliminary studies indicate cytotoxic effects on cancer cell lines such as SKOV3 (ovarian cancer) and MCF-7 (breast cancer). Compounds derived from this triazole have shown IC50 values ranging from 13.67 to 18.62 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit sterol 14-demethylase, disrupting fungal growth .

- Binding Interactions : Molecular docking studies suggest that the compound can interact with DNA-gyrase complexes, which may explain its antibacterial properties .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antibacterial, antifungal, anticancer |

| 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole | - | Moderate antibacterial |

| 5-Methyl-4-(trifluoromethyl)-1H-pyrazole | - | Low antifungal activity |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Study : A study demonstrated that derivatives showed significant inhibition against E. coli and S. aureus, with some compounds exhibiting lower MIC values than amoxicillin .

- Cytotoxicity Evaluation : In vitro tests on various cancer cell lines revealed substantial cytotoxic effects for certain derivatives with IC50 values indicating strong potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with 1H-1,2,4-triazole as the core scaffold. Introduce methyl groups at the 1- and 5-positions via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : For trifluoromethyl substitution at position 3, utilize cross-coupling reactions (e.g., Ullmann-type coupling) with CuI as a catalyst and a trifluoromethylating agent (e.g., CF₃I) .

- Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DMF to THF) to improve yield. Use low-temperature (-20°C) conditions to minimize side reactions in trifluoromethylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this triazole derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl protons (δ ~2.5 ppm, singlet) and trifluoromethyl carbon (δ ~120 ppm, quartet due to ³J coupling with fluorine) .

- IR : Confirm C-F stretching (1100–1200 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₅H₇F₃N₃ (MW: 178.1 g/mol) and fragmentation patterns consistent with triazole ring stability .

Advanced Research Questions

Q. What strategies can address contradictory data in biological activity studies of fluorinated triazole derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare in vitro assays (e.g., antifungal activity against Candida spp.) under standardized MIC protocols to eliminate variability .

- Structural Analysis : Use X-ray crystallography (as in ) to confirm substituent geometry, which may influence receptor binding .

- Meta-Analysis : Conduct a systematic review of literature (filtered by "Review Articles" in Google Scholar per ) to identify trends in structure-activity relationships (SAR) .

不可错过!高效查找文献综述技巧!01:55

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using AMBER or GROMACS .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What experimental designs are effective for studying the environmental impact of this compound, particularly aquatic toxicity?

- Methodological Answer :

- Acute Toxicity Assays : Expose Daphnia magna to graded concentrations (0.1–100 ppm) and measure LC₅₀ values over 48 hours .

- Degradation Studies : Use HPLC-MS to track hydrolysis products under UV light (λ = 254 nm) and identify persistent intermediates .

- QSAR Modeling : Corporate logP values (from ) to predict bioaccumulation potential .

Methodological Challenges

Q. How can researchers safely handle reactive intermediates during the synthesis of trifluoromethyl-substituted triazoles?

- Methodological Answer :

- Controlled Conditions : Conduct trifluoromethylation in a fume hood with inert gas (N₂/Ar) to avoid moisture-sensitive side reactions .

- Protective Equipment : Use fluoropolymer-coated gloves and face shields to prevent exposure to corrosive reagents (e.g., CF₃I) .

- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. What approaches are recommended for resolving regioselectivity issues in triazole functionalization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N-1 to bias substitution at N-3 .

- Catalytic Systems : Employ Pd/Cu bimetallic catalysts to enhance selectivity in cross-coupling reactions .

- Crystallographic Analysis : Use single-crystal XRD (as in ) to confirm regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.